DL-Lysine-4,4,5,5-d4 dihydrochloride

Catalog No.
S3262002
CAS No.
284664-88-6
M.F
C6H16Cl2N2O2
M. Wt
223.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Lysine-4,4,5,5-d4 dihydrochloride

CAS Number

284664-88-6

Product Name

DL-Lysine-4,4,5,5-d4 dihydrochloride

IUPAC Name

2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;dihydrochloride

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

223.13

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2;;

InChI Key

JBBURJFZIMRPCZ-RGTYBCOQSA-N

SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

solubility

not available

DL-Lysine-4,4,5,5-d4 dihydrochloride is a stable isotope-labeled amino acid derivative heavily utilized as an internal standard in mass spectrometry and a metabolic tracer in interactomics [1]. Featuring four deuterium atoms at the C4 and C5 positions, it provides a +4 Da mass shift relative to endogenous lysine. The dihydrochloride salt form ensures rapid and complete aqueous solubility, which is critical for formulating stable internal standard stocks without requiring pre-acidification. As a racemic mixture, it offers a cost-effective alternative to enantiopure L-lysine-d4 for analytical workflows where stereochemistry does not impact chromatographic retention or ionization efficiency [2].

Substituting DL-Lysine-4,4,5,5-d4 dihydrochloride with unlabeled lysine or low-mass isotopes (e.g., d1 or d2) leads to severe quantification errors due to isotopic envelope overlap, as natural heavy isotopes of endogenous lysine interfere with the internal standard signal [1]. While fully deuterated d8-lysine provides a larger mass shift, it is significantly more expensive and unnecessary for resolving the M+4 channel in standard biological matrices. Furthermore, utilizing the free base form of deuterated lysine instead of the dihydrochloride salt results in poor dissolution kinetics in the aqueous buffers typically used for LC-MS/MS sample preparation, introducing unacceptable variability into high-throughput quantitative assays [2].

Elimination of Isotopic Cross-Talk via +4 Da Mass Shift

In LC-MS/MS workflows, endogenous lysine is detected at m/z 147 -> 84, with natural isotopic peaks extending to M+1 and M+2. DL-Lysine-4,4,5,5-d4 yields a precursor ion at m/z 151 and a primary fragment at m/z 88 [1]. This +4 Da shift completely clears the natural isotopic envelope of unlabeled lysine, preventing signal interference.

Evidence DimensionPrecursor and Product Ion m/z
Target Compound Datam/z 151 -> 88
Comparator Or BaselineUnlabeled Lysine (m/z 147 -> 84)
Quantified Difference+4 Da mass shift
ConditionsPositive electrospray ionization (ESI+) LC-MS/MS

A +4 Da mass shift guarantees zero cross-talk between the analyte and the internal standard, enabling accurate quantification at low physiological concentrations.

Cost-to-Performance Parity with Enantiopure L-Lysine-d4 in Non-Chiral LC-MS/MS

For standard reverse-phase or HILIC LC-MS/MS assays that do not employ chiral selectors, the racemic DL-Lysine-4,4,5,5-d4 exhibits identical chromatographic retention times (e.g., co-eluting at ~4.5 min on amino columns) and ionization efficiencies as the enantiopure L-Lysine-4,4,5,5-d4[1]. Because stereochemistry does not affect the m/z or the retention profile in these systems, the DL-form performs identically to the L-form.

Evidence DimensionChromatographic Retention and Ionization
Target Compound DataDL-Lysine-4,4,5,5-d4 (Identical retention and m/z 151 signal)
Comparator Or BaselineL-Lysine-4,4,5,5-d4
Quantified Difference0% difference in analytical performance on non-chiral columns
ConditionsHILIC or C18 LC-MS/MS without chiral separation

Procurement teams can safely substitute the expensive enantiopure L-form with the racemic DL-form for standard metabolomic assays, significantly reducing material costs.

Aqueous Solubility and Precursor Suitability of the Dihydrochloride Salt

The dihydrochloride salt of DL-Lysine-4,4,5,5-d4 is highly soluble in water and standard LC-MS aqueous mobile phases (e.g., 0.1% formic acid), instantly yielding the protonated state required for ESI+ [1]. In contrast, the free base form of lysine is less soluble and often requires manual acidification to fully dissolve and stabilize, which can introduce batch-to-batch variability in internal standard stock concentrations.

Evidence DimensionAqueous Dissolution Kinetics and pH Stabilization
Target Compound DataDL-Lysine-4,4,5,5-d4 dihydrochloride (Rapid dissolution, pre-protonated)
Comparator Or BaselineDL-Lysine-4,4,5,5-d4 free base (Requires acidification)
Quantified DifferenceElimination of the acidification step during stock preparation
ConditionsPreparation of 1 mg/mL internal standard stocks in aqueous buffers

The dihydrochloride salt streamlines automated sample preparation and prevents concentration errors caused by incomplete dissolution of the internal standard.

Viability for Heavy Isotope Labeling in Yeast Interactomics (I-DIRT)

In Isotopic Differentiation of Interactions as Random or Targeted (I-DIRT) workflows using S. cerevisiae, supplementing lysine-auxotrophic yeast cultures with 0.1 mg/mL of racemic DL-Lysine-4,4,5,5-d4 dihydrochloride results in successful incorporation of the heavy isotope into yeast polypeptides[1]. The yeast selectively utilizes the L-enantiomer from the racemic mixture, producing the required 4 Da shift per lysine residue in tryptic peptides.

Evidence DimensionHeavy Isotope Incorporation in S. cerevisiae
Target Compound DataDL-Lysine-4,4,5,5-d4 (Successful labeling at 0.1 mg/mL)
Comparator Or BaselineL-Lysine-4,4,5,5-d4 (Standard SILAC precursor)
Quantified DifferenceEquivalent functional labeling for mass spectrometric differentiation
ConditionsYeast culture in synthetic medium lacking natural lysine

Allows researchers scaling up yeast interactome studies to utilize the more economical racemic compound while still achieving complete heavy-isotope labeling.

Internal Standard for Targeted Metabolomics and Clinical Diagnostics

Due to its +4 Da mass shift and identical retention behavior to endogenous lysine on non-chiral columns, DL-Lysine-4,4,5,5-d4 dihydrochloride is a highly effective internal standard for quantifying lysine and its derivatives (e.g., carboxymethyllysine) in plasma, urine, and tissue extracts via LC-MS/MS [1].

Isotope Dilution Mass Spectrometry in Food and Environmental Analysis

The compound's high aqueous solubility and stability make it ideal for spiking into complex matrices, such as infant formulas or marine sediment extracts, to accurately quantify total hydrolyzable amino acids without isotopic interference [1].

Large-Scale Yeast Interactomics (I-DIRT)

For distinguishing specific from non-specific protein interactions in S. cerevisiae, the racemic mixture provides a cost-effective source of heavy lysine. Yeast cultures successfully incorporate the d4-label, enabling the necessary 4 Da mass shift in tryptic peptides for MALDI-QqTOF or LC-MS/MS analysis[2].

Dates

Last modified: 08-19-2023

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